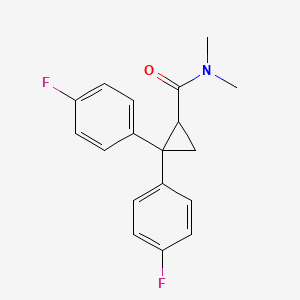
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is a quaternary ammonium compound with a piperidine ring This compound is known for its unique structure, which includes a piperidine ring substituted with a methyl group and a trimethylammonioethoxyethyl group The diiodide form indicates the presence of two iodide ions associated with the compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide typically involves the quaternization of a piperidine derivative. One common method involves the reaction of 1-methylpiperidine with 2-(2-chloroethoxy)ethyltrimethylammonium chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired quaternary ammonium compound. The product is then treated with iodine to form the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the piperidine ring and the quaternary ammonium group.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the quaternary ammonium group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. Reaction conditions typically involve mild to moderate temperatures and the presence of a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents can be used. Reaction conditions vary depending on the specific reagent and desired product.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted piperidinium compounds, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.
Applications De Recherche Scientifique
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other piperidine derivatives.
Medicine: The compound may have therapeutic potential, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in various industrial applications, including as a catalyst or intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide involves its interaction with molecular targets such as ion channels, receptors, and enzymes. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function and activity. The piperidine ring may also play a role in modulating the compound’s interactions with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, iodide: This compound is similar but contains only one iodide ion.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, chloride: This compound contains a chloride ion instead of iodide.
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, bromide: This compound contains a bromide ion instead of iodide.
Uniqueness
Piperidinium, 1-methyl-1-(2-(2-(trimethylammonio)ethoxy)ethyl)-, diiodide is unique due to its specific combination of a piperidine ring, quaternary ammonium group, and two iodide ions. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
63916-17-6 |
|---|---|
Formule moléculaire |
C13H30I2N2O |
Poids moléculaire |
484.20 g/mol |
Nom IUPAC |
trimethyl-[2-[2-(1-methylpiperidin-1-ium-1-yl)ethoxy]ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H30N2O.2HI/c1-14(2,3)10-12-16-13-11-15(4)8-6-5-7-9-15;;/h5-13H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
PFCLVVSDMXAKMC-UHFFFAOYSA-L |
SMILES canonique |
C[N+]1(CCCCC1)CCOCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



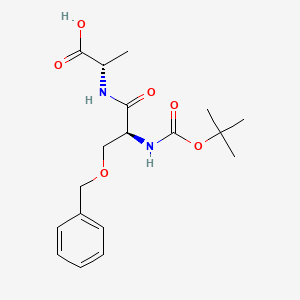
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)
![3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate](/img/structure/B14498068.png)

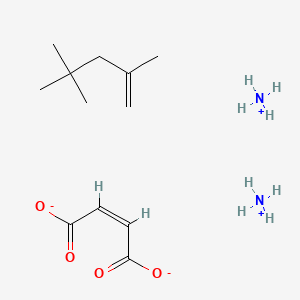
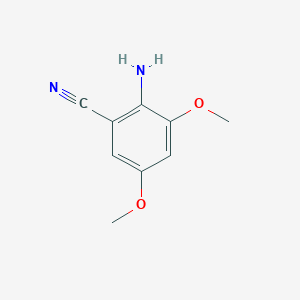
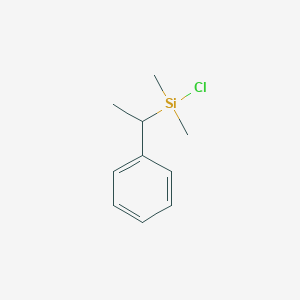
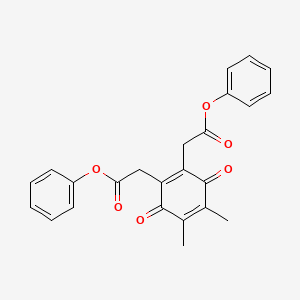
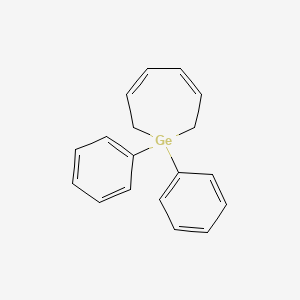

![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
